![molecular formula C18H17NO2 B3158805 methyl 1-(4-methylbenzyl)-1H-indole-2-carboxylate CAS No. 860611-68-3](/img/structure/B3158805.png)
methyl 1-(4-methylbenzyl)-1H-indole-2-carboxylate
Overview
Description
Methyl 1-(4-methylbenzyl)-1H-indole-2-carboxylate, also known as MMB-CHMINACA, is a synthetic cannabinoid that has gained popularity in recent years due to its potent psychoactive effects. It belongs to the indole family of synthetic cannabinoids and is structurally similar to other compounds such as AB-CHMINACA and AB-FUBINACA.
Scientific Research Applications
- Methyl 1-(4-methylbenzyl)-1H-indole-2-carboxylate and its analogues have been synthesized and evaluated for antimicrobial activity . These compounds were tested in vitro against Gram-positive bacteria (Staphylococcus epidermidis and Bacillus subtilis), Gram-negative bacteria (Escherichia coli and Pseudomonas aeruginosa), and fungi (Candida albicans and Aspergillus niger).
- 4-Methylbenzyl alcohol , a precursor to methyl 1-(4-methylbenzyl)-1H-indole-2-carboxylate, finds applications in fragrances and flavoring . Its pleasant aroma makes it suitable for use in perfumes, colognes, and food flavorings.
- The 1,2,3-triazole moiety in methyl 1-(4-methylbenzyl)-1H-indole-2-carboxylate contributes to its biological stability and pharmacological properties .
- Triazoles have been associated with a broad range of activities, including anticancer, antitubercular, antimalarial, and antimicrobial effects .
- Ethyl 4-methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxylate, a related compound, has been found to exhibit powerful analgesic and anti-inflammatory properties . It outperformed Piroxicam and Meloxicam in the same doses.
Antimicrobial Activity
Fragrance and Flavoring
Biological Stability and Pharmacological Activities
Analgesic and Anti-Inflammatory Properties
properties
IUPAC Name |
methyl 1-[(4-methylphenyl)methyl]indole-2-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO2/c1-13-7-9-14(10-8-13)12-19-16-6-4-3-5-15(16)11-17(19)18(20)21-2/h3-11H,12H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OPOKFHFXLUOVNH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C3=CC=CC=C3C=C2C(=O)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201195620 | |
Record name | Methyl 1-[(4-methylphenyl)methyl]-1H-indole-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201195620 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 1-(4-methylbenzyl)-1H-indole-2-carboxylate | |
CAS RN |
860611-68-3 | |
Record name | Methyl 1-[(4-methylphenyl)methyl]-1H-indole-2-carboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=860611-68-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl 1-[(4-methylphenyl)methyl]-1H-indole-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201195620 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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